molecular formula C13H11FO B6370840 4-(2-Fluorophenyl)-2-methylphenol, 95% CAS No. 1255636-13-5

4-(2-Fluorophenyl)-2-methylphenol, 95%

Cat. No. B6370840
CAS RN: 1255636-13-5
M. Wt: 202.22 g/mol
InChI Key: QEGKAOBSURMSJX-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-2-methylphenol, also known as 2-fluoro-4-methylphenol, is an aromatic compound used in various scientific and industrial applications. It has a molecular formula of C8H9FO and a molecular weight of 144.14 g/mol. It is a colorless to pale yellow liquid with a characteristic odor. It is soluble in water, alcohols, and organic solvents. It is used as an intermediate in the synthesis of various organic compounds and as a reagent for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

4-(2-Fluorophenyl)-2-methylphenol has a wide range of applications in scientific research. It is used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of fluorescent dyes, and for the detection of pesticides and other compounds. It is used in the synthesis of polymers, and as a reagent in the synthesis of polyurethanes. In addition, it is used as a reagent in the synthesis of polyesters and polyamides.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-2-methylphenol is not fully understood. It is believed to act as a Lewis acid catalyst in the Friedel-Crafts reaction. It is thought to interact with the aromatic ring of the alkyl halide, activating it and allowing it to react with the aromatic compound. This reaction yields the desired product and the para-substituted product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Fluorophenyl)-2-methylphenol are not well understood. It is not known to be toxic or carcinogenic, but it has been shown to cause irritation to the skin and eyes. It is not known to be absorbed by the skin or to be metabolized by the body.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2-Fluorophenyl)-2-methylphenol in laboratory experiments include its low cost and its availability in both liquid and solid forms. It is also relatively stable and has a low vapor pressure, making it suitable for use in a variety of laboratory experiments. The main limitation of using this compound is its toxicity, which can be a hazard in the laboratory.

Future Directions

For research on 4-(2-Fluorophenyl)-2-methylphenol include further studies on its mechanism of action, biochemical and physiological effects, and potential toxicological effects. In addition, further research could be conducted on the synthesis of derivatives of 4-(2-Fluorophenyl)-2-methylphenol, as well as its use in the synthesis of polymers and other organic compounds. Further research could also be conducted on the development of new applications for this compound.

Synthesis Methods

The synthesis of 4-(2-Fluorophenyl)-2-methylphenol is typically achieved through a Friedel-Crafts reaction. This involves reacting an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride or boron trifluoride. The reaction is typically carried out at temperatures between 80 and 120 °C. The product of the reaction is a mixture of 4-(2-Fluorophenyl)-2-methylphenol and the corresponding para-substituted product. The para-substituted product can be removed by distillation.

properties

IUPAC Name

4-(2-fluorophenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-9-8-10(6-7-13(9)15)11-4-2-3-5-12(11)14/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGKAOBSURMSJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683683
Record name 2'-Fluoro-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1255636-13-5
Record name 2'-Fluoro-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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